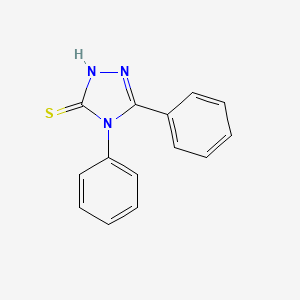

4,5-diphenyl-4H-1,2,4-triazole-3-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-diphenyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3S/c18-14-16-15-13(11-7-3-1-4-8-11)17(14)12-9-5-2-6-10-12/h1-10H,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGTQPTZBBLHLBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NNC(=S)N2C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6596-82-3 | |

| Record name | diphenyl-4H-1,2,4-triazole-3-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

CAS 6596-82-3 molecular weight and solubility data

Topic: CAS 6596-82-3 (4,5-Diphenyl-4H-1,2,4-triazole-3-thiol) Technical Monograph Content Type: In-depth Technical Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

This compound: Physicochemical Profiling & Experimental Protocols

Executive Summary

CAS 6596-82-3 , chemically identified as This compound (also known as 3,4-diphenyl-1H-1,2,4-triazole-5-thione), is a heterocyclic thione derivative of significant interest in medicinal chemistry.[1][2][3] Unlike simple triazoles, the presence of two phenyl rings confers substantial lipophilicity, modulating its bioavailability and interaction with hydrophobic protein pockets.

Primary research applications center on its role as a Thymidine Phosphorylase (TP) inhibitor , a critical pathway in tumor angiogenesis and metastasis. Furthermore, the compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria (e.g., S. aureus) and fungal strains. This guide provides a validated framework for the reconstitution, handling, and experimental application of CAS 6596-82-3, ensuring reproducibility in biochemical and cell-based assays.

Physicochemical Identity & Properties

Table 1: Core Chemical Data

| Property | Data | Notes |

| Chemical Name | This compound | Alternate: 3,4-diphenyl-1H-1,2,4-triazole-5-thione |

| CAS Number | 6596-82-3 | Verified Registry Number |

| Molecular Formula | C₁₄H₁₁N₃S | |

| Molecular Weight | 253.32 g/mol | Critical for molarity calculations |

| Appearance | White to off-white crystalline powder | |

| Melting Point | ~218–219 °C | Recrystallized from ethanol [1] |

| pKa (Predicted) | ~9.24 (Thiol group) | Weakly acidic; exists as thione tautomer at neutral pH |

| LogP (Predicted) | ~3.0 - 3.5 | High lipophilicity; poor aqueous solubility |

Solubility Profile & Reconstitution Protocols

Critical Warning: CAS 6596-82-3 is hydrophobic. Direct addition to aqueous media (cell culture media, PBS) without a carrier solvent will result in immediate precipitation and experimental failure.

3.1 Solvent Compatibility Table

| Solvent | Solubility Rating | Max Concentration | Application |

| DMSO | Excellent | ~50 mg/mL (197 mM) | Preferred for stock solutions. |

| Ethanol (100%) | Good | ~10–20 mg/mL | Suitable for recrystallization; requires warming. |

| Water / PBS | Insoluble | < 0.1 mg/mL | Requires <1% DMSO cosolvent for stability. |

| DMF | Excellent | ~50 mg/mL | Alternative to DMSO for specific syntheses. |

3.2 Standard Operating Procedure (SOP): Stock Preparation

Objective: Prepare a 50 mM Stock Solution in DMSO.

-

Weighing: Accurately weigh 12.66 mg of CAS 6596-82-3.

-

Solubilization: Add 1.0 mL of anhydrous DMSO (molecular biology grade).

-

Mixing: Vortex vigorously for 30 seconds. If particulates persist, sonicate at 40 kHz for 2 minutes at room temperature.

-

Storage: Aliquot into amber glass vials (to prevent photolysis) and store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles.

3.3 Aqueous Dilution Workflow (For Cell Assays)

To introduce the compound into cell culture media without precipitation, a "step-down" dilution method is required.

Figure 1: Step-down dilution strategy to prevent compound precipitation in aqueous buffers.

Biological Mechanism & Applications

4.1 Thymidine Phosphorylase (TP) Inhibition

CAS 6596-82-3 acts as a competitive inhibitor of Thymidine Phosphorylase (TP), an enzyme often overexpressed in solid tumors. TP catalyzes the reversible phosphorolysis of thymidine to thymine and 2-deoxy-D-ribose-1-phosphate. The latter is a potent angiogenic factor that promotes endothelial cell migration and tumor growth [2].

Mechanism of Action: The thione moiety of CAS 6596-82-3 mimics the pyrimidine ring of the natural substrate, occupying the active site and preventing the conversion of thymidine, thereby starving the tumor of angiogenic factors.

Figure 2: Mechanism of Thymidine Phosphorylase inhibition by CAS 6596-82-3.

4.2 Antimicrobial Activity

The compound has demonstrated efficacy against:

-

Gram-positive bacteria: Staphylococcus aureus (MIC values typically range 10–50 µg/mL depending on strain).

-

Fungi: Candida albicans.

-

Mechanism: Disruption of microbial cell wall synthesis and interference with essential enzymatic pathways via the reactive thiol/thione group [3].

Experimental Protocols

Protocol A: Determination of IC50 for TP Inhibition

-

Enzyme Source: Recombinant human Thymidine Phosphorylase or platelet-derived extracts.

-

Substrate: Thymidine (1 mM final concentration).

-

Compound Prep: Prepare serial dilutions of CAS 6596-82-3 in DMSO (0.1 µM to 100 µM).

-

Reaction:

-

Incubate Enzyme + Inhibitor for 15 mins at 37°C.

-

Add Substrate to initiate reaction.

-

Monitor decrease in absorbance at 290 nm (cleavage of thymidine) spectrophotometrically.

-

-

Control: DMSO-only vehicle control (must be <1% v/v).

Protocol B: Antimicrobial Susceptibility (Agar Well Diffusion)[4][5][6]

-

Media: Mueller-Hinton Agar (MHA).

-

Inoculum: Adjust bacterial suspension to 0.5 McFarland standard.

-

Loading:

-

Dissolve CAS 6596-82-3 in DMSO at 10 mg/mL.

-

Add 50–100 µL into 6mm wells punched in the agar.

-

-

Incubation: 37°C for 24 hours.

-

Readout: Measure Zone of Inhibition (ZOI) in millimeters. Compare against Ciprofloxacin (positive control) and DMSO (negative control).

References

-

ChemicalBook. (2026). This compound Physicochemical Properties. Retrieved from

-

Nadeem, H., et al. (2013).[7] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 3, 366-375.[7] Retrieved from

-

BenchChem. (2025).[6] Application Notes and Protocols for 4,5-diethyl-4H-1,2,4-triazole-3-thiol in Pharmaceutical Synthesis. Retrieved from

-

Aladdin Scientific. (2025). Product Specification: this compound. Retrieved from

-

PubChem. (n.d.). Compound Summary: 1,2,4-Triazole-3-thiol derivatives. Retrieved from

Sources

- 1. This compound | 6596-82-3 [chemicalbook.com]

- 2. Alcohols | CymitQuimica [cymitquimica.com]

- 3. Alcoli | CymitQuimica [cymitquimica.com]

- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

Technical Whitepaper: Toxicity Profile and Safety Management of 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol

Executive Summary & Technical Identification

4,5-Diphenyl-4H-1,2,4-triazole-3-thiol (herein referred to as DPTT ) is a heterocyclic compound widely utilized in medicinal chemistry as a pharmacophore for anticancer agents (specifically thymidine phosphorylase inhibitors) and in materials science as a corrosion inhibitor.

While often categorized generically alongside simple triazoles, DPTT exhibits a distinct physicochemical profile due to the steric bulk and lipophilicity of its two phenyl rings. This whitepaper provides a rigorous analysis of its toxicity, grounded in its tautomeric behavior and metal-chelating properties, to ensure safe integration into drug development workflows.

Chemical Identity

| Parameter | Specification |

| IUPAC Name | This compound |

| Synonyms | 4,5-Diphenyl-3-mercapto-1,2,4-triazole; 3,4-Diphenyl-1H-1,2,4-triazole-5-thione |

| CAS Number | 6596-82-3 |

| Molecular Formula | C₁₄H₁₁N₃S |

| Molecular Weight | 253.32 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, DMF, Methanol; Poorly soluble in water |

| Melting Point | 287–289 °C (Decomposes) |

Physicochemical Reactivity & Mechanism of Action

To understand the toxicity of DPTT, one must understand its dynamic structure. DPTT exists in a tautomeric equilibrium between the thiol and thione forms.

-

Solid State: Predominantly exists as the thione (NH-C=S).

-

Solution/Biological Media: The thiol (N=C-SH) form becomes accessible, facilitating nucleophilic attacks and metal coordination.

Toxicity Mechanism: Metal Chelation

The core toxicity mechanism—and therapeutic potential—of DPTT lies in its ability to chelate divalent metal ions (Zn²⁺, Cu²⁺, Cd²⁺).

-

Enzymatic Inhibition: The nitrogen atoms of the triazole ring and the sulfur of the thiol group form stable 5-membered chelate rings with metalloenzymes. This can lead to the inhibition of essential enzymes like thymidine phosphorylase, disrupting nucleotide metabolism in both target cancer cells and healthy tissues if systemic exposure is uncontrolled.

-

Interference: High affinity for Zn²⁺ can disrupt zinc-finger proteins, potentially altering gene expression pathways.

Reactivity Pathway Diagram

The following diagram illustrates the tautomeric shift and subsequent reactivity pathways that define both its utility and its hazard profile.

Figure 1: Tautomeric equilibrium driving DPTT reactivity and toxicity.

Toxicity Profile & GHS Classification

DPTT is classified under GHS (Globally Harmonized System) as a Category 4 Oral Toxin .[1] It is not merely an irritant; systemic absorption poses risks due to the metabolic interference described above.

Acute Toxicity Data

| Endpoint | Species | Value/Classification | Observations |

| Acute Oral (LD50) | Rat/Mouse | 300 – 2000 mg/kg (Est.) | Classified as Harmful (H302).[2][1] Specific LD50 often extrapolated from structural analogs like 1,2,4-triazole-3-thiol (LD50 ~180 mg/kg ivn). |

| Skin Corrosion | Rabbit | Category 2 (Irritant) | Causes localized erythema (H315). |

| Eye Damage | Rabbit | Category 2A (Irritant) | Causes serious eye irritation; potential for corneal opacity if untreated (H319). |

| Inhalation | Rat | STOT SE 3 | Dust inhalation causes respiratory tract irritation (H335). |

Chronic & Long-Term Effects

-

Carcinogenicity: No definitive data for this specific isomer, though some triazoles are suspect. Treat as a potential bioactive agent.[3]

-

Reproductive Toxicity: Data is limited.[4] However, due to its ability to inhibit DNA synthesis enzymes (thymidine phosphorylase), it should be handled as a potential reproductive toxin .

-

Sensitization: Thiol compounds have a known potential to cause skin sensitization (allergic contact dermatitis) upon repeated exposure.

Safety Data Sheet (SDS) Management

This section synthesizes critical SDS components into actionable protocols.

Hazard Statements (GHS)

Personal Protective Equipment (PPE) Matrix

-

Respiratory: NIOSH-approved N95 or P100 respirator required if dust generation is possible (e.g., weighing solids).

-

Hands: Nitrile gloves (minimum thickness 0.11 mm). Break-through time > 480 min.

-

Eyes: Chemical safety goggles. Face shield recommended during synthesis reactions involving heat.

-

Body: Lab coat required; Tyvek suit recommended for large-scale handling (>100g).

Emergency Response Protocol

In case of Spill:

-

Dampen the solid with a chemically inert solvent (e.g., PEG-400 or water mist) to prevent dust dispersal.

-

Sweep carefully into a biohazard/chemical waste bag.

-

Neutralize surface with a dilute bleach solution (oxidizes residual thiols to sulfonates, reducing odor and toxicity).

First Aid Measures

-

Eye Contact: Rinse immediately with water for 15 minutes, lifting eyelids. Medical attention is mandatory due to the acidic nature of the thiol proton.

-

Ingestion: Rinse mouth. Do NOT induce vomiting (risk of aspiration).[2] Administer activated charcoal if instructed by poison control.

Experimental Protocol: Safe Handling & Synthesis Application

Context: A common workflow involves S-alkylation of DPTT to generate anticancer candidates. This protocol ensures scientific integrity and safety.

Protocol: S-Alkylation of DPTT

Objective: Attach an alkyl group to the sulfur atom while preventing N-alkylation side products.

Reagents:

-

DPTT (1.0 eq)

-

Alkyl Halide (1.1 eq)

-

Potassium Carbonate (K₂CO₃) or Triethylamine (Base)

-

Solvent: Acetone or DMF

Workflow:

-

Dissolution (Hood Required): Dissolve DPTT in Acetone. Note the solution may turn slightly yellow.

-

Safety Note: Use a fume hood. Thiol odors can be potent even for high-molecular-weight compounds.

-

-

Deprotonation: Add K₂CO₃. Stir for 15 minutes.

-

Mechanism:[7] The base removes the thiol proton (pKa ~6-7), generating the thiolate anion (highly nucleophilic).

-

-

Addition: Dropwise addition of alkyl halide.

-

Control: Maintain temperature < 40°C to minimize N-alkylation.

-

-

Quenching: Pour reaction mixture into ice water. The product usually precipitates.

-

Filtration: Filter the solid.

-

Waste: The filtrate contains unreacted thiolates. Treat with dilute H₂O₂ before disposal to oxidize sulfur species.

-

Safety Decision Logic (Graphviz)

The following decision tree guides the researcher through safe handling based on the physical state of the compound.

Figure 2: Safety Decision Logic for DPTT Handling.

Storage & Environmental Considerations

-

Storage: Store at 2-8°C (refrigerated). Keep container tightly closed under inert gas (Nitrogen/Argon) if possible. Thiols are susceptible to oxidative dimerization to disulfides upon air exposure, which alters stoichiometry in synthesis.

-

Incompatibilities: Strong oxidizing agents (peroxides, nitrates), strong bases.

-

Environmental Fate: Do not allow product to reach ground water or sewage systems. Triazole rings are resistant to biodegradation. Dispose of via a licensed chemical incinerator equipped with an afterburner and scrubber (to handle SOx and NOx emissions).

References

-

Fluorochem. (2025).[7][5][6] Safety Data Sheet: this compound. Retrieved from

-

Thermo Fisher Scientific. (2025).[5] 1H-1,2,4-Triazole-3-thiol Safety Data Sheet. Retrieved from

-

National Institutes of Health (NIH). (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration. PubMed Central. Retrieved from

-

ChemicalBook. (2026). This compound Product Properties and Toxicity. Retrieved from [8]

-

MDPI. (2023). Synthesis of a Novel 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetaldehyde. Molbank. Retrieved from

Sources

- 1. watson-int.com [watson-int.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. medicine.dp.ua [medicine.dp.ua]

- 4. tcichemicals.com [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]

- 8. This compound | 6596-82-3 [chemicalbook.com]

Methodological & Application

Procedure for preparing metal complexes with 4,5-diphenyl-1,2,4-triazole-3-thiol

Executive Summary & Strategic Significance

This technical guide outlines the optimized procedures for synthesizing transition metal complexes (specifically Cu(II), Ni(II), Co(II), and Zn(II)) using 4,5-diphenyl-1,2,4-triazole-3-thiol (DPTT) .

For drug development professionals, this ligand is of high strategic value due to its N,S-donor architecture . The 1,2,4-triazole core mimics peptide linkages and exhibits significant biological pharmacophores, while the thiol/thione tautomerism allows for versatile coordination modes (neutral vs. anionic). Complexes derived from this scaffold have demonstrated potent antimicrobial, anticancer (specifically against MCF-7 lines), and antioxidant properties , making them prime candidates for metallodrug screening libraries.

Ligand Chemistry & Coordination Logic

Before initiating synthesis, it is critical to understand the ligand's behavior in solution. DPTT exists in a tautomeric equilibrium between the thione (A) and thiol (B) forms.

-

Thione Form (Solid State): Predominant in solid phase; coordinates via the Thione Sulfur and Triazole Nitrogen.

-

Thiol Form (Solution/Basic pH): Favored in alkaline conditions; deprotonation leads to a mono-anionic thiolate ligand, forming highly stable neutral chelates with divalent metals.

Mechanistic Pathway Diagram:

Figure 1: Logical flow of ligand activation and metal coordination.

Experimental Protocols

Pre-requisite: Ligand Quality Check

Commercial DPTT varies in purity. If synthesizing in-house, ensure the melting point is sharp (~210–212 °C ).

-

Validation Step: Run an IR spectrum. You must observe a weak S-H stretch at ~2550–2600 cm⁻¹ and a strong C=N stretch at ~1600 cm⁻¹ .[1]

General Protocol: Preparation of M(II)-DPTT Complexes

Target Stoichiometry: 1:2 (Metal:Ligand) Scale: 1.0 mmol Metal scale (Adjustable)

Reagents:

-

Ligand: 4,5-Diphenyl-1,2,4-triazole-3-thiol (2.0 mmol, 0.506 g)

-

Metal Salts:

-

Copper(II) Acetate Monohydrate (1.0 mmol, 0.199 g)

-

Nickel(II) Chloride Hexahydrate (1.0 mmol, 0.237 g)

-

Cobalt(II) Chloride Hexahydrate (1.0 mmol, 0.237 g)

-

-

Solvent: Absolute Ethanol (50 mL)

-

Base (Optional but Recommended): Ammonia solution (aq) or NaOH (0.1 M) for pH adjustment.

Step-by-Step Methodology:

-

Ligand Dissolution:

-

In a 100 mL round-bottom flask, dissolve 2.0 mmol of DPTT in 30 mL of hot absolute ethanol.

-

Observation: The solution should be clear and colorless to pale yellow.

-

Critical Step: If the ligand does not dissolve completely, add drops of ammonia solution until pH ~8. This facilitates deprotonation (Thiol form) and solubility.

-

-

Metal Addition:

-

Dissolve 1.0 mmol of the selected metal salt in 10 mL of ethanol (or water if solubility is poor, but minimize water content).

-

Add the metal solution dropwise to the hot ligand solution under continuous magnetic stirring.

-

-

Reflux & Reaction:

-

Heat the mixture to reflux (approx. 78-80 °C) for 3–4 hours .

-

Self-Validating Indicator: A distinct color change or precipitation usually occurs within the first 30 minutes.

-

Cu(II): Green/Blue

Dark Green or Brown precipitate. -

Co(II): Pink

Blue/Green or Brown precipitate. -

Ni(II): Green

Light Green/Blue precipitate.

-

-

-

Isolation:

-

Cool the reaction mixture to room temperature. If precipitation is not complete, reduce volume by 50% using a rotary evaporator or cool in an ice bath.

-

Filter the solid complex using a vacuum filtration setup (Buchner funnel).

-

-

Purification:

-

Wash the precipitate 3 times with hot ethanol (to remove unreacted ligand) and then 2 times with diethyl ether (to remove moisture).

-

Dry in a vacuum desiccator over anhydrous CaCl₂ for 24 hours.

-

Synthesis Workflow Diagram:

Figure 2: Step-by-step synthesis workflow for M(II)-DPTT complexes.

Validation & Characterization Framework

To ensure scientific integrity, the synthesized complexes must be validated against the following spectroscopic criteria.

Infrared Spectroscopy (FT-IR) Validation

This is the primary method for confirming coordination.

| Functional Group | Ligand (Free) | Complex (M-L) | Diagnostic Interpretation |

| 2550–2600 (Weak) | Absent | Confirms deprotonation and bonding via Sulfur. | |

| 1600–1620 | Shifted | Indicates coordination via Azomethine Nitrogen. | |

| 750–760 | Shifted to 700–720 | Confirms C-S-M bond formation. | |

| M-N / M-S | Absent | 400–600 | New bands appearing in the fingerprint region. |

Proton NMR (¹H-NMR) Validation (d₆-DMSO)

-

Ligand: A singlet at

13.0–14.0 ppm corresponds to the S-H proton. -

Complex: This signal must be absent in the complex, confirming the replacement of the proton by the metal ion.

-

Aromatic Protons: Slight downfield shifts (

7.0–8.0 ppm) due to the change in electronic environment upon chelation.

Magnetic Susceptibility & Geometry

-

Zn(II) / Cd(II): Diamagnetic (d¹⁰).

-

Cu(II): Paramagnetic (1.7–1.9 B.M.)

Distorted Octahedral or Square Planar. -

Co(II): Paramagnetic (3.8–4.5 B.M.)

Octahedral (high spin).

Troubleshooting & Optimization

-

Issue: Poor Yield / No Precipitate.

-

Cause: Solution too acidic (preventing thiolate formation) or too dilute.

-

Fix: Add 10% alcoholic ammonia to adjust pH to 8-9. Concentrate the solution by rotary evaporation.

-

-

Issue: Gummy Product.

-

Cause: Trapped solvent or impurities.

-

Fix: Triturate the gummy solid with cold diethyl ether or hexane to induce crystallization. Recrystallize from DMF/Ethanol mixtures.

-

-

Issue: Insolubility.

References

-

Bachay, I. A., et al. (2025).[4] Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer agents. Ginekologia i Poloznictwo.

-

Al-Abdali, B. I., et al. (2020).[5] Synthesis and biological activity of 1,2,4-triazole Schiff base metal complexes. Journal of Physics: Conference Series, 1664, 012100.[5]

-

Singh, J., & Singh, N. K. (1984). Transition metal derivatives of 3,4-diphenyl-5-mercapto-1,2,4-triazole. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 125–130.[2]

-

Demirbas, N., et al. (2004). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules, 9, 425-437.

-

Nadeem, H., et al. (2013).[3] Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375.[3]

Sources

Troubleshooting & Optimization

Improving yield of 4,5-diphenyl-4H-1,2,4-triazole-3-thiol synthesis

Topic: High-Yield Synthesis of 4,5-Diphenyl-4H-1,2,4-Triazole-3-Thiol Ticket ID: #TRZ-45-OPT Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Introduction: The Scope of the Problem

You are likely accessing this guide because your synthesis of This compound is stalling at moderate yields (40–60%) or suffering from purity issues. This scaffold is a critical pharmacophore in medicinal chemistry, exhibiting significant antimicrobial, anti-inflammatory, and antioxidant activities.

The synthesis hinges on the intramolecular cyclization of a 1-benzoyl-4-phenylthiosemicarbazide intermediate. While theoretically straightforward, this dehydrative ring closure is sensitive to pH, base concentration, and thermal dynamics.

This guide moves beyond standard textbook protocols, offering field-proven troubleshooting strategies to push your yields above 85% .

Module 1: The Critical Intermediate (Thiosemicarbazide Formation)

User Query: "My intermediate (1-benzoyl-4-phenylthiosemicarbazide) is oily or has a low melting point. How does this affect the final cyclization?"

Diagnostic: If the intermediate is impure, the subsequent cyclization will fail or yield a "tarry" product. The reaction between benzoic acid hydrazide and phenyl isothiocyanate is a nucleophilic addition.

Optimization Protocol:

-

Solvent Selection: Switch from Methanol to Absolute Ethanol . The intermediate is less soluble in cold ethanol, maximizing precipitation yield.

-

Stoichiometry: Use a slight excess of phenyl isothiocyanate (1.1 eq).

-

Reflux Time: 2–3 hours is standard.

-

Work-up: Cool to 0°C for at least 2 hours before filtration. If oily, scratch the flask walls with a glass rod to induce nucleation.

Module 2: Cyclization Dynamics (The Yield Bottleneck)

User Query: "I am refluxing in NaOH, but the yield is inconsistent. Sometimes I get 50%, sometimes 70%. What is the variable?"

Technical Insight: The cyclization is a base-catalyzed dehydration. The most common failure point is insufficient base strength or incomplete acidification during work-up.

The Mechanism & Workflow

The following diagram illustrates the reaction pathway and the critical decision points for optimization.

Figure 1: Step-wise synthesis workflow identifying the critical dehydration and acidification phases.

Protocol Optimization (The "Golden" Standard)

-

Base Concentration: Use 2N NaOH (8% w/v). Weaker bases (NaHCO₃) are insufficient for this specific dehydration.

-

Reflux Duration: 4 hours is the minimum for conventional heating.

-

The Acidification Trap (Crucial):

-

After reflux, the solution contains the sodium thiolate salt of the triazole (soluble in water).

-

Action: Cool the solution. Add 35% HCl dropwise with vigorous stirring.

-

Target: You must reach pH 2–3 . If you stop at pH 5–6, the product remains partially dissolved as the salt, causing massive yield loss.

-

Module 3: Green Chemistry & Microwave Acceleration

User Query: "Can I improve throughput? The 4-hour reflux is a bottleneck."

Resolution: Switching to Microwave-Assisted Organic Synthesis (MAOS) is the single most effective way to boost yield and throughput for this reaction.

Comparative Data: Conventional vs. Microwave

| Parameter | Conventional Reflux | Microwave Irradiation (MAOS) |

| Reaction Time | 3 – 5 Hours | 5 – 10 Minutes |

| Solvent | Ethanol / Water | Ethanol (Minimal) or Solvent-Free |

| Typical Yield | 60 – 75% | 88 – 96% |

| Energy Efficiency | Low | High |

MAOS Protocol:

-

Mix the intermediate (thiosemicarbazide) with 2N NaOH in a microwave-safe vial.

-

Irradiate at 300W for 4–6 minutes (monitor temperature, keep below 100°C to prevent decomposition).

-

Acidify as described in Module 2.

Module 4: Characterization & Troubleshooting (FAQ)

User Query: "My NMR shows a very weak SH peak, but the Mass Spec is correct. Is my product impure?"

Technical Insight: Tautomerism This is a common point of confusion. 1,2,4-triazole-3-thiols exist in a tautomeric equilibrium between the thiol (SH) and thione (NH=C=S) forms.

-

In Solid State/Polar Solvents (DMSO): The thione form often predominates.

-

NMR Evidence: You may see a downfield signal (NH) around 13.0–14.0 ppm instead of a distinct SH peak. This confirms the structure, not an impurity.

Troubleshooting Logic Tree

Figure 2: Diagnostic logic tree for resolving low yield issues.

References

-

Microwave-Assisted Synthesis of 1,2,4-Triazole Derivatives. BenchChem Application Notes. (2025). Detailed protocols for microwave cyclization and yield comparisons.

-

Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Scientific Research Publishing. Validation of the base-catalyzed cyclization mechanism and biological relevance.

-

Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Molecules (MDPI). (2004). Foundational work on the cyclization of arylthiosemicarbazides in alkaline media.[1][2][3]

-

Recent advances in microwave-assisted synthesis of triazoles. RSC Advances. (2025). Review of green chemistry approaches to triazole synthesis.

-

The study of thione-thiol tautomerism of 1,2,4-triazole-3-thione. Journal of Chemical and Pharmaceutical Research. Explanation of NMR spectral anomalies due to tautomerism.

Sources

Technical Support Center: Enhancing the Aqueous Solubility of Diphenyl Triazole Thiol

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with diphenyl triazole thiol. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of this compound. Our goal is to equip you with the scientific rationale and practical methodologies to overcome these hurdles in your experiments.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and properties of diphenyl triazole thiol.

Q1: What is diphenyl triazole thiol, and why is its aqueous solubility a concern?

A: Diphenyl triazole thiol is a heterocyclic organic compound featuring a triazole ring functionalized with two phenyl groups and a thiol group. Its planar, aromatic structure and low polarity contribute to strong intermolecular forces in its solid state, leading to high lattice energy and, consequently, very low solubility in aqueous media. This poor solubility is a significant barrier in pharmaceutical development, as it can severely limit the compound's bioavailability and therapeutic efficacy when administered orally or via injection.

Q2: What are the typical reported aqueous solubility values for diphenyl triazole thiol?

A: The aqueous solubility of unsubstituted diphenyl triazole thiol is generally reported to be in the low micrograms per milliliter (µg/mL) range at physiological pH. However, the exact value can vary depending on the specific isomeric form, purity, and the experimental conditions (e.g., temperature, pH, and buffer system) used for measurement. It is crucial to determine the solubility under your specific experimental conditions.

Q3: What are the primary theoretical approaches to enhancing the solubility of compounds like diphenyl triazole thiol?

A: The strategies for improving the aqueous solubility of poorly soluble drugs, such as diphenyl triazole thiol, can be broadly categorized into physical and chemical modifications.

-

Physical Modifications: These approaches aim to alter the solid-state properties of the compound to reduce the energy barrier to dissolution. Key techniques include:

-

Particle Size Reduction: Micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.

-

Modification of Crystal Habit: Preparing amorphous forms or metastable polymorphs can increase the apparent solubility as these forms have higher free energy than the stable crystalline form.

-

Complexation: Using cyclodextrins to form inclusion complexes can mask the hydrophobic parts of the molecule, increasing its affinity for water.

-

-

Chemical Modifications: These strategies involve altering the molecular structure or formulating the compound with solubilizing agents.

-

Salt Formation: If the molecule has ionizable groups, forming a salt can dramatically increase solubility. The thiol group in diphenyl triazole thiol is weakly acidic and can be deprotonated to form a thiolate salt at higher pH.

-

Use of Co-solvents: Adding a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) to the aqueous medium can reduce the polarity of the solvent system, thereby increasing the solubility of a non-polar compound.

-

Surfactant-based Formulations: Micellar solubilization using surfactants can encapsulate the hydrophobic drug within the core of the micelles, facilitating its dispersion in water.

-

Part 2: Troubleshooting Guides for Experimental Challenges

This section provides detailed, step-by-step guidance for overcoming specific experimental issues related to the solubility of diphenyl triazole thiol.

Guide 1: Compound Precipitation During In Vitro Assays

Issue: "I am observing precipitation of my diphenyl triazole thiol compound shortly after adding it to the aqueous buffer for my in vitro cell-based assay, leading to inconsistent results."

Root Cause Analysis: This is a classic problem for compounds with low aqueous solubility. The final concentration of the compound in your assay medium is likely exceeding its thermodynamic solubility limit in that specific buffer system. The presence of salts, proteins, and other components in the cell culture medium can further affect the solubility.

Troubleshooting Workflow:

Caption: Decision workflow for addressing compound precipitation in in-vitro assays.

Step-by-Step Protocol: Cyclodextrin-Mediated Solubilization

-

Prepare Stock Solutions:

-

Prepare a high-concentration stock solution of diphenyl triazole thiol in a suitable organic solvent (e.g., 10 mM in DMSO).

-

Prepare a range of aqueous solutions of a selected cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in your assay buffer (e.g., 0, 1, 2, 5, 10% w/v).

-

-

Phase Solubility Study:

-

Add an excess amount of the solid diphenyl triazole thiol to each cyclodextrin solution.

-

Equilibrate the samples by shaking at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

-

Filter the samples through a 0.22 µm filter to remove the undissolved solid.

-

Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

-

-

Data Analysis and Selection:

-

Plot the concentration of dissolved diphenyl triazole thiol as a function of the cyclodextrin concentration.

-

A linear relationship (AL-type phase diagram) indicates the formation of a 1:1 inclusion complex.

-

Determine the cyclodextrin concentration that achieves the desired target concentration of your compound while remaining well below the cytotoxicity limit of the cyclodextrin for your cell line.

-

Table 1: Example Phase Solubility Data

| HP-β-CD Conc. (% w/v) | Diphenyl Triazole Thiol Solubility (µg/mL) |

| 0 | 1.5 |

| 1 | 15.2 |

| 2 | 31.8 |

| 5 | 85.5 |

| 10 | 180.1 |

Guide 2: Low and Variable Oral Bioavailability in Animal Studies

Issue: "My in vivo pharmacokinetic studies in rodents are showing very low and highly variable oral bioavailability for my diphenyl triazole thiol formulation."

Root Cause Analysis: Low oral bioavailability for a poorly soluble compound is often "dissolution rate-limited." This means the compound does not dissolve fast enough in the gastrointestinal fluids to be absorbed effectively. Variability can be caused by differences in GI physiology between animals (e.g., gastric pH, intestinal motility).

Troubleshooting Workflow:

Caption: Strategy for improving in-vivo oral bioavailability.

Step-by-Step Protocol: Preparation of a Nanosuspension

-

Feasibility Screening:

-

Prepare a coarse suspension of diphenyl triazole thiol (e.g., 1% w/v) in an aqueous vehicle containing a stabilizer (e.g., 0.5% w/v hydroxypropyl methylcellulose (HPMC) and 0.1% w/v docusate sodium).

-

-

High-Pressure Homogenization:

-

Process the coarse suspension through a high-pressure homogenizer.

-

Apply multiple passes (e.g., 10-20 cycles) at high pressure (e.g., 1500 bar).

-

Monitor the particle size distribution during the process using laser diffraction or dynamic light scattering until a desired size is achieved (e.g., mean particle size < 200 nm).

-

-

Characterization:

-

Measure the final particle size distribution, polydispersity index (PDI), and zeta potential of the nanosuspension.

-

Perform in vitro dissolution testing in simulated gastric and intestinal fluids to compare the dissolution rate of the nanosuspension to the un-milled compound. A significant increase in the dissolution rate is expected.

-

-

In Vivo Evaluation:

-

Dose the nanosuspension orally to the animal model and compare the pharmacokinetic profile (AUC, Cmax) to that of a simple suspension of the micronized drug.

-

Part 3: References

-

Title: Techniques for Solubility Enhancement of Poorly Soluble Drugs: An Overview Source: Journal of Medical and Pharmaceutical Innovation URL: [Link]

-

Title: Pharmaceutical nanotechnology: drug delivery systems Source: Future science URL: [Link]

-

Title: Cyclodextrins Source: ScienceDirect URL: [Link]

-

Title: The Noyes-Whitney Equation and Drug Dissolution Source: American Pharmaceutical Review URL: [Link]

-

Title: Self-Emulsifying Drug Delivery Systems (SEDDS): A Review Source: International Journal of Pharmaceutical Sciences and Research URL: [Link]

Technical Support Center: Troubleshooting Cyclization Failures in 1,2,4-Triazole Synthesis

Welcome to the technical support center for 1,2,4-triazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges specifically during the critical cyclization step of 1,2,4-triazole synthesis. As experienced chemists know, while the synthesis of 1,2,4-triazoles is a well-established field, the cyclization step can often be fraught with challenges, leading to low yields, isomer formation, and difficult purifications. This resource provides in-depth, field-proven insights in a question-and-answer format to help you troubleshoot and optimize your synthetic routes.

FAQs and Troubleshooting Guides

Issue 1: Low to No Yield of the Desired 1,2,4-Triazole

Question: My 1,2,4-triazole synthesis is resulting in a very low yield, or in some cases, no product at all. What are the common causes and how can I improve it?

Answer:

Low yields are a frequent and frustrating issue in 1,2,4-triazole synthesis. The root cause often lies in one or more of the following factors:

-

Suboptimal Reaction Conditions: Many traditional methods for synthesizing 1,2,4-triazoles, such as the Pellizzari reaction, necessitate high temperatures and prolonged reaction times, which can unfortunately lead to product degradation and diminished yields.[1][2]

-

Troubleshooting:

-

Microwave-Assisted Synthesis: Consider employing microwave irradiation, which has been demonstrated to significantly shorten reaction times and boost yields, particularly for the Pellizzari reaction.[1][3]

-

Thorough Optimization: For other synthetic methods, a systematic optimization of temperature, reaction time, and catalyst loading is paramount.[1]

-

-

-

Purity of Starting Materials and Reagents: The purity of your starting materials is a critical, yet sometimes overlooked, factor. Impurities can act as catalysts for side reactions or inhibit the desired transformation altogether.[1]

-

Troubleshooting:

-

Ensure High Purity: Always use starting materials and reagents of the highest possible purity. If necessary, purify them before use.

-

Hydrazine Stability: Hydrazines, a common building block, can be unstable. It is advisable to use a fresh bottle or a source that has been stored appropriately.[1]

-

-

-

Steric Hindrance: The electronic effects of substituents on the acyl hydrazide unit generally do not significantly impact the reaction rate or yield. However, steric hindrance can slow down the reaction rate.[4]

-

Troubleshooting:

-

Prolonged Reaction Time: While the final yield may not be directly affected, a slower reaction could result in incomplete conversion. Carefully monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it reaches completion.[1]

-

-

-

Inefficient Cyclization Conditions: The choice of cyclizing agent and solvent system is crucial for an efficient reaction.

-

Troubleshooting:

-

Alternative Cyclizing Agents: If a weak acid is not effectively promoting cyclization, consider stronger dehydrating agents like phosphorus oxychloride (POCl₃) or trifluoroacetic anhydride (TFAA).[4]

-

Solvent Screening: Experiment with a range of solvents to find the optimal medium for your specific substrates.

-

-

Issue 2: Formation of Unwanted Side Products, Including Isomers

Question: My reaction is producing a mixture of products, including what I suspect are isomers of my target 1,2,4-triazole. How can I improve the selectivity of my reaction?

Answer:

The formation of side products, particularly isomers, is a common challenge that complicates purification and reduces the yield of the desired product. Here are the primary causes and solutions:

-

Formation of 1,3,4-Oxadiazole Isomers: A frequent side product in the synthesis of 1,2,4-triazoles from amidines and acyl hydrazides is the corresponding 1,3,4-oxadiazole.[5]

-

Troubleshooting:

-

Confirmation of Isomer Formation: The first step is to confirm the presence of the 1,3,4-oxadiazole isomer. Since it is isomeric with the desired 1,2,4-triazole, mass spectrometry alone will not be sufficient. Analysis by ¹H and ¹³C NMR spectroscopy is essential to distinguish between the two heterocyclic systems based on their distinct chemical shifts.

-

Adjusting Reaction Conditions: The formation of the 1,3,4-oxadiazole is often favored under neutral or slightly acidic conditions. Shifting to more basic reaction conditions can often favor the formation of the desired 1,2,4-triazole.

-

-

-

Regioselectivity Issues in the Einhorn-Brunner Reaction: In the Einhorn-Brunner reaction, if the R groups of the imide are different, a mixture of isomers can be formed. The regioselectivity is influenced by the acidity of the groups attached to the imide; the stronger acidic group will preferentially be at the 3-position of the triazole ring.[1][6][7]

-

Troubleshooting:

-

Careful Selection of Starting Materials: To favor the formation of a specific isomer, carefully select the diacylamine starting material based on the electronic properties of its substituents.[1]

-

-

-

Catalyst-Controlled Synthesis: The choice of catalyst can be a powerful tool to control regioselectivity in certain reactions.

-

Troubleshooting:

-

Catalyst Screening: For [3+2] cycloaddition reactions of isocyanides with diazonium salts, using a Ag(I) catalyst can selectively produce 1,3-disubstituted 1,2,4-triazoles, while a Cu(II) catalyst favors the formation of 1,5-disubstituted 1,2,4-triazoles.[1][8] This allows for precise control over the isomeric outcome.

-

-

Issue 3: Difficulty in Product Isolation and Purification

Question: I am struggling to purify my 1,2,4-triazole product from the reaction mixture. What are some effective purification strategies?

Answer:

Purification of 1,2,4-triazole derivatives can be challenging due to the presence of unreacted starting materials, side products, and isomers.[1] Here are some effective strategies:

-

Standard Chromatographic Methods:

-

Solution: Column chromatography on silica gel is a widely used method for purifying 1,2,4-triazole derivatives. A common solvent system to start with is a mixture of chloroform and methanol (e.g., 90:10).[1]

-

-

Crystallization:

-

Solution: Recrystallization can be a highly effective technique for obtaining a pure product, especially if your 1,2,4-triazole is a solid. The choice of solvent is critical and will likely require some experimentation to find the optimal system.[1]

-

-

Purification via Salt Formation:

-

Solution: An alternative and often very effective method involves the formation of an alkali metal or alkaline earth metal salt of the triazole. This can be achieved by creating a substantially anhydrous slurry of the crude triazole in an alcohol with a suitable base (e.g., sodium hydroxide). The solid salt can then be separated by filtration, washed with alcohol, and subsequently neutralized to recover the purified 1,2,4-triazole.[1] For ionic triazole salts, specialized techniques like hydrophilic interaction liquid chromatography (HILIC) may be necessary.[9]

-

Data and Protocols

Table 1: General Reaction Conditions for 1,2,4-Triazole Synthesis

| Synthesis Method | Key Reactants | Typical Conditions | Common Issues |

| Pellizzari Reaction | Amide and Hydrazide | High temperatures (>150 °C), long reaction times | Low yields, product degradation[1][2] |

| Einhorn-Brunner Reaction | Imide and Alkyl Hydrazine | Acid-catalyzed (weak acid), reflux | Formation of isomeric mixtures[1][6] |

| From Amidines | Amidine and Acyl Hydrazide | Varies (can be base-catalyzed or use a metal catalyst) | Formation of 1,3,4-oxadiazole side products[5] |

| [3+2] Cycloaddition | Isocyanide and Diazonium Salt | Metal-catalyzed (e.g., Ag(I) or Cu(II)) | Catalyst-dependent regioselectivity[1][8] |

Experimental Protocols

Protocol 1: General Procedure for the Einhorn-Brunner Reaction

-

Reactant Mixture: In a round-bottom flask, dissolve the imide in a suitable solvent.

-

Addition of Hydrazine: Add the alkyl hydrazine to the solution.

-

Acid Catalyst: Introduce a catalytic amount of a weak acid (e.g., glacial acetic acid).

-

Heating: Heat the reaction mixture under reflux. The reaction time will depend on the specific substrates and should be monitored by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture. The work-up may involve neutralizing the acid catalyst, removing the solvent under reduced pressure, and then partitioning the residue between an organic solvent and water.

-

Purification: The crude product, which may be an isomeric mixture, can be purified and the isomers separated by column chromatography.[1]

Protocol 2: General Procedure for the Pellizzari Reaction

-

Reactant Mixture: In a suitable round-bottom flask, combine the amide and the hydrazide in equimolar amounts.

-

Heating: Heat the reaction mixture to a high temperature (typically >150 °C). The reaction is often performed neat (without solvent).

-

Monitoring: Track the reaction's progress using TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the mixture. The work-up procedure will vary depending on the properties of the product. It may involve precipitation by adding a non-solvent, followed by filtration, or extraction with a suitable organic solvent.

-

Purification: Purify the crude product by recrystallization from an appropriate solvent or by column chromatography on silica gel.[1]

Visualizations

Caption: A general troubleshooting workflow for 1,2,4-triazole synthesis.

Caption: Simplified mechanism of the Einhorn-Brunner reaction.

References

- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.

- Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal.

- "common challenges in the synthesis of 1,2,4-triazole derivatives". (n.d.). Benchchem.

- Kaur, P., Kaur, R., & Goswami, M. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. SciSpace.

- Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022, September 26). PMC.

- A Review on Synthetic Approaches and Activities of 1, 2, 4-Triazoles. (2021, November 21).

- Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole. (2022, February 14). ChemicalBook.

- Einhorn–Brunner reaction. (n.d.). Wikipedia.

- The Einhorn-Brunner Reaction: A Technical Guide to the Synthesis of 1,2,4-Triazoles for Pharmaceutical Research. (n.d.). Benchchem.

- US4267347A - Method for direct preparation for 1,2,4-triazole from hydrazine and formamide. (n.d.). Google Patents.

- Technical Support Center: Purification of 1,2,4-Triazole Salts. (n.d.). Benchchem.

- Technical Support Center: Synthesis of 1,2,4-Triazoles from Amidines. (n.d.). Benchchem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. scispace.com [scispace.com]

- 3. rjptonline.org [rjptonline.org]

- 4. isres.org [isres.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Einhorn–Brunner reaction - Wikipedia [en.wikipedia.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Technical Support Center: Purification of Triazole Products from Thiosemicarbazide Impurities

A Foreword from Your Senior Application Scientist: In the synthesis of 1,2,4-triazoles from thiosemicarbazide precursors, the presence of unreacted starting material is a frequent yet critical challenge. This guide is designed to provide you, our fellow researchers and drug development professionals, with a comprehensive, experience-driven resource for tackling this specific purification issue. We will move beyond simple procedural lists to explain the why behind each technique, ensuring you are well-equipped to adapt and troubleshoot in your own laboratory settings.

FAQs: Understanding the Challenge

Q1: Why is the complete removal of thiosemicarbazide so critical for my triazole product?

A: The presence of residual thiosemicarbazide can have significant downstream consequences. In a research context, this nucleophilic impurity can interfere with subsequent synthetic steps, leading to the formation of undesired byproducts and complicating the interpretation of analytical data.[1][2] For those in drug development, the stakes are even higher. Impurities can possess their own pharmacological or toxicological profiles, and their presence can compromise the safety and efficacy of the final active pharmaceutical ingredient (API).[3] Regulatory bodies have stringent requirements for impurity profiling, making complete removal a necessity.

Q2: I suspect my crude product is contaminated with thiosemicarbazide. How can I definitively identify it?

A: The most reliable method is through comparative analysis. If you have access to a pure standard of your thiosemicarbazide starting material, a co-spot on a Thin Layer Chromatography (TLC) plate is a quick and effective initial check. For more definitive identification, spiking a sample of your crude product with the thiosemicarbazide standard and analyzing it by High-Performance Liquid Chromatography (HPLC) or observing the increase in the corresponding signal in the Nuclear Magnetic Resonance (NMR) spectrum will provide conclusive evidence.

Q3: What are the main strategies for separating thiosemicarbazide from my triazole product?

A: The choice of purification strategy is dictated by the physicochemical properties of your specific triazole, such as its polarity, solubility, and whether it is a solid or an oil. The most common and effective methods include:

-

Aqueous Extraction: This leverages differences in solubility and acid-base properties.

-

Recrystallization: A powerful technique for purifying crystalline solids.[4]

-

Column Chromatography: A versatile method for separating compounds with different polarities.[5]

-

Scavenger Resins: A modern approach for selectively removing reactive impurities.[6]

The following troubleshooting guide will provide detailed protocols for each of these techniques.

Troubleshooting Guide: Step-by-Step Purification Protocols

This section offers detailed, field-tested methodologies to address common purification scenarios.

Scenario 1: My triazole is an organic-soluble solid or oil, but aqueous washes are proving ineffective.

This is a frequent challenge, particularly if the triazole possesses some degree of water solubility. A more targeted extraction approach is often necessary.

Scientific Rationale: Thiosemicarbazide contains basic nitrogen atoms that can be protonated in an acidic solution to form a water-soluble salt. Conversely, some triazoles may have acidic protons that allow them to be extracted into a basic aqueous solution. By understanding the acidic/basic properties of your triazole, you can design a liquid-liquid extraction strategy to selectively partition the impurity and the product into different phases.

Step-by-Step Methodology (for a neutral or basic triazole):

-

Dissolution: Dissolve the crude product in a water-immiscible organic solvent like ethyl acetate or dichloromethane.

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute acid (e.g., 1 M HCl). This will protonate the thiosemicarbazide, pulling it into the aqueous layer.

-

Separation: Vigorously shake the separatory funnel, allowing the layers to fully separate. Drain the lower aqueous layer containing the impurity.

-

Repeat: For stubborn impurities, repeat the acidic wash.

-

Neutralization and Final Washes: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any residual acid, followed by a brine wash to remove excess water.

-

Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified triazole.

Workflow for Acid/Base Extraction

Caption: Workflow for purifying a neutral/basic triazole from thiosemicarbazide.

Scenario 2: My triazole product is a solid and co-precipitates with the impurity.

When simple precipitation or extraction fails, recrystallization is often the most effective method for obtaining highly pure crystalline material.

Scientific Rationale: Recrystallization is based on the principle that the solubility of a compound in a solvent increases with temperature. A carefully chosen solvent will dissolve both the product and the impurity at an elevated temperature. Upon cooling, the less soluble compound (ideally, your product) will crystallize out, leaving the more soluble impurity behind in the mother liquor.

Step-by-Step Methodology:

-

Solvent Selection: This is the most critical step. Test small amounts of your crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures like ethanol/water) to find one in which your triazole is sparingly soluble at room temperature but readily soluble when hot.

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent required to completely dissolve your crude product.

-

Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution.

-

Crystallization: Allow the solution to cool slowly to room temperature. For optimal crystal growth and purity, avoid rapid cooling. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.

-

Isolation: Collect the crystals by vacuum filtration.

-

Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor.

-

Drying: Dry the purified crystals under vacuum.

Data Presentation: Recrystallization Solvent Guide

| Solvent System | Triazole Solubility | Thiosemicarbazide Solubility | Suitability |

| Ethanol | High when hot, low when cold | Moderately soluble | Good starting point |

| Water | Varies greatly | High | Can be used as an anti-solvent with a miscible organic solvent |

| Ethyl Acetate/Hexane | Soluble in EtOAc, insoluble in Hexane | Sparingly soluble | Good for less polar triazoles |

Scenario 3: My triazole is an oil or is not amenable to recrystallization, and extraction is incomplete.

In these challenging cases, column chromatography or the use of scavenger resins are powerful alternatives.

Scientific Rationale: This technique separates compounds based on their differential partitioning between a stationary phase (silica gel) and a mobile phase (eluent). Thiosemicarbazide is significantly more polar than most triazole products and will therefore have a stronger affinity for the polar silica gel, causing it to move more slowly down the column.

Step-by-Step Methodology:

-

TLC Analysis: Develop a TLC method to determine the optimal eluent system. A good system will show a clear separation between your triazole and the thiosemicarbazide (which will likely remain at the baseline). A common starting point is a mixture of hexanes and ethyl acetate.

-

Column Packing: Pack a column with silica gel slurried in the chosen eluent.

-

Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

-

Elution: Run the column, collecting fractions.

-

Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Logical Flow for Chromatographic Method Development

Caption: A systematic approach to developing a column chromatography purification method.

Scientific Rationale: Scavenger resins are solid-supported reagents designed to react with and remove specific types of impurities from a solution. For thiosemicarbazide, a resin functionalized with an electrophilic group (such as an aldehyde or isocyanate) will covalently bind to the nucleophilic amine of the impurity, allowing it to be removed by simple filtration.

Step-by-Step Methodology:

-

Resin Selection: Choose a resin with a functional group that will react with thiosemicarbazide. Isocyanate-based resins are particularly effective.

-

Incubation: Dissolve your crude product in a suitable solvent (e.g., THF or dichloromethane) and add the scavenger resin (typically 2-3 equivalents relative to the estimated amount of impurity).

-

Reaction: Stir the mixture at room temperature for several hours or overnight.

-

Filtration: Filter the mixture to remove the resin, which now has the thiosemicarbazide bound to it.

-

Isolation: The filtrate contains your purified triazole. Remove the solvent under reduced pressure.

References

-

Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds. Chemistry. [Link]

-

Thiosemicarbazides: synthesis and reactions. Taylor & Francis Online. [Link]

-

Superior Reactivity of Thiosemicarbazides in the Synthesis of 2-Amino-1,3,4-oxadiazoles. The Journal of Organic Chemistry. [Link]

-

Thiosemicarbazide - Wikipedia. Wikipedia. [Link]

-

Reactivity of thiosemicarbazide. Chemistry Stack Exchange. [Link]

-

Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. MDPI. [Link]

-

Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives. PMC. [Link]

-

Synthesis of 1, 2, 4-Triazoles and Thiazoles from Thiosemicarbazide and its Derivatives. ResearchGate. [Link]

-

Usefulness of Thin-Layer Chromatography for the Prediction of High-Performance Liquid Chromatographic Retention Behavior of New 1,2,4-Triazole and Thiosemicarbazide Derivatives. ResearchGate. [Link]

-

Synthesis of 1, 2, 4-triazoles and thiazoles from thiosemicarbazide and its derivatives. Amrita Vishwa Vidyapeetham. [Link]

-

Synthesis of Thiadiazoles and 1,2,4-Triazoles Derived from Cyclopropane Dicarboxylic Acid. Mansoura Journal of Chemistry. [Link]

-

Synthesis and Characterization of the Triazole Derived from Thiosemicarbazide, 4-Amino-5-Phenyl-4H-1,2,4- Triazole-3-Thiol and Their Copper(II) and Nickel(II) Complexes. Semantic Scholar. [Link]

-

Thiosemicarbazide Chemistry Review. Scribd. [Link]

-

Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer's Disease Candidates: Evidence-Based In Vitro Study. PMC. [Link]

-

Comparison of ADMET profile between thiosemicarbazide and semicarbazide derivatives regarding anticancer properties. Taylor & Francis Online. [Link]

-

1,2,4-TRIAZOLE. Organic Syntheses. [Link]

-

Novel isatin–triazole based thiosemicarbazones as potential anticancer agents: synthesis, DFT and molecular docking studies. RSC Publishing. [Link]

-

Chemical and Biological potentials of semicarbazide and thiosemicarbazide derivatives and their metals complexes. Advances in Journal of Chemistry B. [Link]

-

Synthesis and identification of meta-(4-bromobenzyloxy) benzaldehyde thiosemicarbazone (MBBOTSC) as novel ligand for cadmium extraction by ultrasound assisted-dispersive-ionic liquid-liquid micro extraction method. Journal of the Iranian Chemical Society. [Link]

- Process for preparing thiosemicarbazide.

-

Synthesis and Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. Journal of Education and scientific Studies. [Link]

-

Synthesis and analytical applications of thiosemicarbazide derivative. Dergipark. [Link]

- Synthesis of thiosemicarbazides and triazoles derived

-

New Thiosemicarbazide Derivatives with Multidirectional Biological Action. MDPI. [Link]

-

RP-HPTLC Determination of the Lipophilicity of Some New Derivatives of Thiosemicarbazide and 1,2,4-Triazole of Sulphanylacetic Acid. AKJournals. [Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. scribd.com [scribd.com]

- 3. ajchem-b.com [ajchem-b.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of New Triazole-Based Thiosemicarbazone Derivatives as Anti-Alzheimer’s Disease Candidates: Evidence-Based In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Metal Scavengers [sigmaaldrich.com]

Validation & Comparative

Comparison of 4,5-diphenyl-1,2,4-triazole-3-thiol vs benzotriazole corrosion inhibition

Topic: Comparative Guide: 4,5-diphenyl-1,2,4-triazole-3-thiol (DPTT) vs. Benzotriazole (BTA) for Corrosion Inhibition Audience: Researchers, Materials Scientists, and Medicinal Chemists.

Next-Generation Corrosion Inhibition & Pharmacophore Applications

Executive Summary

Benzotriazole (BTA) has long been the industry standard for copper and alloy protection, forming the well-characterized

4,5-diphenyl-1,2,4-triazole-3-thiol (DPTT) emerges as a superior "heavy-duty" alternative. While BTA relies solely on nitrogen-based chemisorption, DPTT introduces a dual-mode protection mechanism:

-

Anchoring: Stronger coordinate bonds via the exocyclic thiol/thione sulfur.

-

Shielding: The two phenyl groups create a dense hydrophobic barrier ("Screening Effect") that outperforms BTA’s single benzene ring, particularly in aggressive acid media (HCl/H₂SO₄).

This guide objectively compares these two inhibitors, providing experimental protocols for synthesis and electrochemical validation.

Molecular Mechanics & Inhibition Theory

The efficacy of an inhibitor is dictated by its adsorption mode (

Structural Comparison

-

BTA: Planar, rigid. Adsorbs flat or perpendicular depending on concentration. Reliance on azole nitrogens for bonding.

-

DPTT: Bulky, hydrophobic. The molecule exists in a thiol-thione tautomeric equilibrium. The thione form (C=S) is often the stable conformer in solution, offering a "soft" donor atom (Sulfur) that binds strongly to "soft" metals (Cu, Fe) according to HSAB theory.

Caption: Mechanistic divergence between BTA (polymeric film formation) and DPTT (Dual-mode anchoring and hydrophobic screening).

Comparative Performance Matrix

The following data aggregates performance metrics from high-concentration acid environments (1M-5M HCl/H₂SO₄) and neutral chloride media.

| Feature | Benzotriazole (BTA) | 4,5-diphenyl-1,2,4-triazole-3-thiol (DPTT) |

| Primary Binding Atom | Nitrogen (N) | Sulfur (S) & Nitrogen (N) |

| Adsorption Isotherm | Langmuir | Langmuir (predominant) |

| Inhibition Efficiency (Cu, Neutral) | 85 - 95% | 90 - 97% |

| Inhibition Efficiency (Steel, 5M HCl) | < 60% (High desorption rate) | 94.9% (at 200 mg/L) [1] |

| Acid Stability | Degrades/Desorbs at low pH | High stability (Thiol anchor) |

| Hydrophobicity | Moderate | High (Diphenyl substituents) |

| Toxicity Profile | High aquatic toxicity; persistent. | Lower acute toxicity; often used as drug intermediate. |

Key Insight: While BTA is sufficient for neutral water systems, DPTT is chemically superior in low pH environments (e.g., acid pickling, industrial cleaning) because the S-Metal bond is less susceptible to protonation-induced desorption than the N-Metal bond.

Experimental Protocols

A. Synthesis of DPTT (For Drug Dev & Materials Labs)

Context: This compound is also a pharmacophore scaffold for antimicrobial agents. Purity is critical for both corrosion testing and biological assays.

-

Reactants: Mix 1-benzoyl-4-phenylthiosemicarbazide with 2N NaOH solution.

-

Reflux: Heat the mixture under reflux for 4–6 hours.

-

Precipitation: Cool the solution and acidify with dilute HCl. The thiol precipitates as a solid.

-

Purification: Recrystallize from ethanol to obtain pure DPTT crystals.

-

Validation: Check purity via NMR (expect signals for phenyl protons and -SH/-NH tautomer).

B. Electrochemical Impedance Spectroscopy (EIS) Validation

EIS is the most reliable method to quantify the "Screening Effect" of the phenyl groups.

Protocol Steps:

-

Electrode Prep: Embed Copper/Steel sample in epoxy (exposed area ~1 cm²). Polish with emery paper (up to 2000 grit), degrease with acetone, and wash with bidistilled water.

-

OCP Stabilization: Immerse electrode in the test solution (e.g., 1M HCl) for 30 minutes until Open Circuit Potential (OCP) stabilizes (drift < 1 mV/min).

-

Measurement: Apply AC sinusoidal perturbation (10 mV amplitude) at OCP.

-

Frequency Range: 100 kHz to 10 mHz.

-

Points: 10 points per decade.

-

-

Analysis: Fit data to an Equivalent Electrical Circuit (EEC).

Calculation:

Caption: Standardized EIS workflow for quantifying corrosion inhibition efficiency.

Safety & Environmental Profile

-

BTA: Classified as a high-volume production chemical with significant persistence in water treatment effluents. It is toxic to aquatic life and difficult to biodegrade.

-

DPTT: As a derivative often synthesized for pharmaceutical screening (antimicrobial/antitumor), it generally presents a more favorable toxicity profile in controlled dosages, though specific aquatic toxicity data should be verified for large-scale release. Its synthesis routes (click chemistry or cyclization) are considered "greener" than the fusion processes often used for older azoles.

References

-

Plotnikova, M.D., et al. (2021). "New inhibitors based on substituted 1,2,4-triazoles for mild steel in hydrochloric acid solutions."[3] International Journal of Corrosion and Scale Inhibition, 10(3), 1177-1192. Link

-

BenchChem. (2025).[4] "Application Notes and Protocols: 3-Mercapto-1,2,4-triazole as a Corrosion Inhibitor for Copper." BenchChem Application Library. Link

-

Zarrouk, A., et al. (2012).[1][5] "Corrosion Inhibition of Copper in Nitric Acid Solutions Using a New Triazole Derivative." International Journal of Electrochemical Science, 7, 89-105.[1] Link

-

Antonijevic, M.M., & Petrovic, M.B. (2008). "Copper Corrosion Inhibitors.[1][4][6] A Review." International Journal of Electrochemical Science, 3, 1-28. Link

-

Nadeem, H., et al. (2013).[7] "Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols." Advances in Microbiology, 3, 366-375.[7] Link

Sources

- 1. idk.org.rs [idk.org.rs]

- 2. matsc.ktu.lt [matsc.ktu.lt]

- 3. ijcsi.pro [ijcsi.pro]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

Validation of Molecular Docking Scores for Triazole Thiol Derivatives: A Comparative Technical Guide

Topic: Validation of Molecular Docking Scores for Triazole Thiol Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Challenge of the Thiol Scaffold

Triazole thiol derivatives (specifically 1,2,4-triazole-3-thiols) represent a privileged scaffold in medicinal chemistry due to their ability to toggle between thione (

However, this same plasticity introduces a high risk of false positives in molecular docking. Standard scoring functions often miscalculate the desolvation penalty of the sulfur atom or incorrectly protonate the triazole ring.

This guide provides a scientifically rigorous framework to validate docking scores for this specific chemical class, moving beyond simple "binding energy" sorting to a self-validating, correlation-based workflow.

Comparative Analysis: Docking Algorithms for Sulfur-Nitrogen Scaffolds

Not all docking engines handle the soft polarizability of sulfur or the tautomeric ambiguity of triazoles equally. Below is a technical comparison based on recent validation studies involving triazole derivatives.

| Feature | AutoDock Vina | Schrödinger Glide (SP/XP) | CCDC GOLD (ChemPLP) |

| Scoring Function | Empirical + Knowledge-based | Empirical (OPLS force field) | Knowledge-based (ChemPLP) |

| Thiol Handling | Moderate. Often treats sulfur as a generic H-bond acceptor/donor without accounting for specific | High. The OPLS force field accurately models sulfur polarizability and orthogonal multipolar interactions. | High. Excellent at handling metal-sulfur coordination (crucial for Urease/Metalloenzyme targets). |

| Tautomer Sensitivity | Low. Requires manual generation of separate PDBQT files for thione/thiol forms. | High. LigPrep module automatically generates and penalizes high-energy tautomers. | Moderate. Can handle flexible ring geometries but relies on correct input protonation. |

| Pose Accuracy (RMSD) | ~50-60% success rate (<2.0 Å) for flexible ligands. | ~61-70% success rate (<2.0 Å). | ~60-65% success rate; superior for highly flexible active sites. |

| Best Use Case | High-throughput virtual screening of large libraries (>10k compounds). | Lead optimization and detailed interaction analysis of <100 analogs. | Metalloenzyme targets (e.g., Urease, Carbonic Anhydrase). |

Expert Insight: For triazole thiols targeting metalloenzymes (like Urease), GOLD is often superior due to its ability to model the coordinate covalent bond between the thiol sulfur and the metal ion (e.g.,

). For kinase targets (EGFR), Glide XP provides better correlation with IC50 data due to better desolvation terms.

The Self-Validating Protocol: A Step-by-Step Workflow

To ensure scientific integrity, you must validate your docking protocol before predicting the activity of new triazole derivatives.

Phase 1: Retrospective Validation (The "Redocking" Test)

-

Select a PDB Structure: Choose a crystal structure containing a co-crystallized ligand similar to your triazole scaffold (e.g., PDB ID: 4HJE for Urease).

-

Extract & Clean: Remove the native ligand and water molecules (unless bridging waters are catalytic).

-

Redock: Dock the native ligand back into the active site using your chosen parameters.

-

Metric: Calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose.

-

Pass: RMSD

Å. -

Fail: RMSD

Å (Requires grid box adjustment or alternative scoring function).

-

Phase 2: Prospective Validation (The "Correlation" Test)

Docking scores (kcal/mol) are meaningless without correlation to biological activity.

-

Dataset: Use a training set of at least 10-15 synthesized triazole derivatives with known

values. -

Normalization: Convert experimental

( -

Regression: Plot Docking Score (X-axis) vs.

(Y-axis). -

Metric: Calculate the Coefficient of Determination (

).-

Strong Predictive Power:

. -

Weak Predictive Power:

(Indicates the scoring function is not capturing the structure-activity relationship).

-

Phase 3: Dynamic Validation (MD Simulation)

Static docking ignores the flexibility of the triazole ring.

-

Simulation: Run a 50–100 ns Molecular Dynamics (MD) simulation (e.g., GROMACS/Desmond) on the top-scoring complex.

-

Metric: Analyze the RMSD of the ligand backbone over the trajectory. A stable plateau indicates a true binder; continuous fluctuation suggests a false positive.

Visualization of the Validation Workflow

The following diagram illustrates the logical flow for validating triazole thiol docking results, ensuring that only robust hits proceed to wet-lab synthesis.

Caption: Logical workflow for validating molecular docking of triazole derivatives, incorporating retrospective (RMSD) and prospective (Correlation) checkpoints.

Case Study Data: Correlation of Scores vs. Activity

The following table synthesizes data from recent studies [1, 7, 9] demonstrating the correlation between docking scores and biological activity for triazole derivatives against Urease and EGFR.

| Compound ID | Target | Docking Score (kcal/mol) | Experimental | Outcome |

| Thiourea (Std) | Urease | -4.2 | 22.03 | Baseline Reference |

| Compound 7j | Urease | -6.8 | 2.85 | Validated Hit (High score, Low |

| Compound 4e | Urease | -6.1 | 6.81 | Validated Hit |

| Compound T5 | EGFR | -10.2 | 8.7 | Strong Binder |

| Compound T1 | EGFR | -8.5 | 15.2 | Moderate Binder |

Analysis:

The data shows a clear inverse correlation: as the binding energy becomes more negative (stronger binding), the

-

Urease: The triazole thiol group forms a bidentate chelate with the